3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl and Naphthyl Groups: The benzyl and naphthyl groups can be introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of efficient catalysts to improve reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize yield.
Purification: Development of robust purification methods to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-benzylidenehydrazinyl)-1H-indole: Studied for its antimicrobial activity.
3-(2-naphthyl)-1H-indole: Investigated for its potential as a fluorescent probe.
Uniqueness
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C28H23NO3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C28H23NO3/c1-19-9-2-3-11-21(19)18-29-25-16-7-6-15-24(25)28(32,27(29)31)17-26(30)23-14-8-12-20-10-4-5-13-22(20)23/h2-16,32H,17-18H2,1H3 |
InChI Key |
FTTCNNNEPRMEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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